A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.
Oxprenolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. Oxprenolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, oxprenolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
Oxprenolol
CAS No.: 6452-71-7
VCID: VC0538406
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Oxprenolol is a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity (ISA), used primarily for treating hypertension, angina pectoris, arrhythmias, and anxiety . It belongs to the class of beta-blockers, which work by blocking beta-adrenergic receptors in the heart and vascular smooth muscle, thereby reducing heart rate and blood pressure . Mechanism of ActionOxprenolol acts by competing with adrenergic neurotransmitters like catecholamines for binding at sympathetic receptor sites. It inhibits the effects of epinephrine and norepinephrine, leading to decreased heart rate, cardiac output, and blood pressure . Additionally, it has antagonist activity at serotonin 5-HT1A and 5-HT1B receptors . StereochemistryOxprenolol is a chiral compound used as a racemate, consisting of a 1:1 mixture of (R)-(+)-oxprenolol and (S)-(–)-oxprenolol . LipophilicityAs a lipophilic beta-blocker, oxprenolol can cross the blood-brain barrier more easily than hydrophilic beta-blockers like atenolol, sotalol, and nadolol. This property increases its potential for central nervous system (CNS) side effects . Clinical UsesOxprenolol is used for several clinical conditions:
Dosage and AdministrationSide Effects and ContraindicationsOxprenolol is contraindicated in asthmatics due to its potential to cause severe airway constriction . Common side effects include fatigue, dizziness, and CNS-related effects due to its lipophilicity . Research FindingsRecent studies have highlighted the importance of understanding the pharmacodynamics and pharmacokinetics of beta-blockers like oxprenolol. The drug's ability to cross the blood-brain barrier makes it more prone to CNS side effects compared to hydrophilic beta-blockers . Additionally, its intrinsic sympathomimetic activity can influence its therapeutic effects and side effect profile . |
---|---|
CAS No. | 6452-71-7 |
Product Name | Oxprenolol |
Molecular Formula | C15H23NO3 |
Molecular Weight | 265.35 g/mol |
IUPAC Name | 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol |
Standard InChI | InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3 |
Standard InChIKey | CEMAWMOMDPGJMB-UHFFFAOYSA-N |
SMILES | CC(C)NCC(COC1=CC=CC=C1OCC=C)O |
Canonical SMILES | CC(C)NCC(COC1=CC=CC=C1OCC=C)O |
Appearance | Solid powder |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 6452-73-9 (hydrochloride) |
Shelf Life | >2 years if stored properly |
Solubility | 6.80e-01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Coretal Hydrochloride, Oxprenolol Koretal Oxprenolol Oxprenolol Hydrochloride Slow Trasicor Tevacor Trasicor Trasicor, Slow |
Reference | 1: Azizi K, Koli MG. Molecular dynamics simulations of Oxprenolol and Propranolol in a DPPC lipid bilayer. J Mol Graph Model. 2016 Mar;64:153-64. doi: 10.1016/j.jmgm.2016.01.009. Epub 2016 Jan 28. PubMed PMID: 26851866. 2: Först G, Cwiklik L, Jurkiewicz P, Schubert R, Hof M. Interactions of beta-blockers with model lipid membranes: molecular view of the interaction of acebutolol, oxprenolol, and propranolol with phosphatidylcholine vesicles by time-dependent fluorescence shift and molecular dynamics simulations. Eur J Pharm Biopharm. 2014 Aug;87(3):559-69. doi: 10.1016/j.ejpb.2014.03.013. Epub 2014 Mar 28. PubMed PMID: 24681296. 3: Bradamante V, Krnić Z, Zrinski R, Konjevoda P, Reiner Z. Changes in butyrylcholinesterase activity and serum lipids after oxprenolol and glibenclamide treatments in non-diabetic rats. Arzneimittelforschung. 2006;56(2):64-9. PubMed PMID: 16572919. 4: Görlitzer K, Lorenz A. [Medium sized rings from alprenolol and oxprenolol]. Pharmazie. 2004 Oct;59(10):763-9. German. PubMed PMID: 15544054. 5: Braza AJ, Modamio P, Mariño EL. Determination of celiprolol and oxprenolol in human plasma by high-performance liquid chromatography and the analytical error function. J Chromatogr B Biomed Sci Appl. 1998 Nov 6;718(2):267-72. PubMed PMID: 9840437. 6: Jordan CG. How an increase in the carbon chain length of the ester moiety affects the stability of a homologous series of oxprenolol esters in the presence of biological enzymes. J Pharm Sci. 1998 Jul;87(7):880-5. PubMed PMID: 9649358. 7: Leucuta SE, Ponchel G, Duchêne D. Dynamic swelling behaviour of gelatin/poly(acrylic acid) bioadhesive microspheres loaded with oxprenolol. J Microencapsul. 1997 Jul-Aug;14(4):501-10. PubMed PMID: 9229349. 8: Ceccato A, Toussaint B, Chiap P, Hubert P, Crommen J. Enantioselective determination of oxprenolol in human plasma using dialysis coupled on-line to reversed-phase chiral liquid chromatography. J Pharm Biomed Anal. 1997 Jun;15(9-10):1365-74. PubMed PMID: 9226565. 9: Li F, Cooper SF, Mikkelsen SR. Enantioselective determination of oxprenolol and its metabolites in human urine by cyclodextrin-modified capillary zone electrophoresis. J Chromatogr B Biomed Appl. 1995 Dec 15;674(2):277-85. PubMed PMID: 8788157. 10: Vila E, Badia A. Chronic administration of oxprenolol and metoprolol attenuate sympathetic cardiovascular responses only in non-adrenalectomized pithed rats. J Auton Pharmacol. 1995 Oct;15(5):393-402. PubMed PMID: 8744979. 11: Laethem ME, Rosseel MT, Wijnant P, Belpaire FM. Chiral high-performance liquid chromatographic determination of oxprenolol in plasma. J Chromatogr. 1993 Nov 24;621(2):225-9. PubMed PMID: 8294544. 12: Gupta PK, Lim JK, Zoest AR, Lam FC, Hung CT. Relative bioavailability of oral sustained-release and regular-release oxprenolol tablets at steady-state. Biopharm Drug Dispos. 1991 Oct;12(7):493-503. PubMed PMID: 1932612. 13: Gluth WP, Sörgel F. Determination of oxprenolol and its glucuronide metabolite in plasma and urine using high-performance liquid chromatography. Pharmazie. 1991 May;46(5):336-9. PubMed PMID: 1896479. 14: Rebandel P, Rudzki E. Dermatitis caused by epichlorohydrin, oxprenolol hydrochloride and propranolol hydrochloride. Contact Dermatitis. 1990 Sep;23(3):199. PubMed PMID: 2149329. 15: Fogari R, Zoppi A, Tettamanti F, Poletti L, Rizzardi G, Fiocchi G. Comparative effects of celiprolol, propranolol, oxprenolol, and atenolol on respiratory function in hypertensive patients with chronic obstructive lung disease. Cardiovasc Drugs Ther. 1990 Aug;4(4):1145-9. PubMed PMID: 1982059. 16: Novákné Pékli M. [Bromatometric determination of oxprenolol]. Acta Pharm Hung. 1990 Jul;60(4):162-4. Hungarian. PubMed PMID: 2239344. 17: O'Mahony D, O'Leary P, Molloy MG. Severe oxprenolol poisoning: the importance of glucagon infusion. Hum Exp Toxicol. 1990 Mar;9(2):101-3. PubMed PMID: 2340193. 18: Obel AO. Effects of chlorthalidone, oxprenolol, and their combination in hypertensive blacks: a randomized double-blind crossover study. J Cardiovasc Pharmacol. 1989 Mar;13(3):465-70. PubMed PMID: 2471894. 19: Davis SS, Washington N, Parr GD, Short AH, John VA, Lloyd P, Walker SM. Relationship between the rate of appearance of oxprenolol in the systemic circulation and the location of an oxprenolol Oros 16/260 drug delivery system within the gastrointestinal tract as determined by scintigraphy. Br J Clin Pharmacol. 1988 Oct;26(4):435-43. PubMed PMID: 3056482; PubMed Central PMCID: PMC1386566. 20: Fraeyman NF, Dello CD, Belpaire FM. Alpha 1-acid glycoprotein concentration and molecular heterogeneity: relationship to oxprenolol binding in serum from healthy volunteers and patients with lung carcinoma or cirrhosis. Br J Clin Pharmacol. 1988 Jun;25(6):733-40. PubMed PMID: 3203044; PubMed Central PMCID: PMC1386451. |
PubChem Compound | 4631 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume